

# An In-depth Technical Guide to Methoxymethyl Phenyl Sulfide: Discovery, Synthesis, and Characterization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methoxymethyl phenyl sulfide*

Cat. No.: *B085665*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methoxymethyl phenyl sulfide**, a versatile reagent in organic synthesis. The document details its historical context, synthesis methodologies, and key chemical transformations. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and workflows.

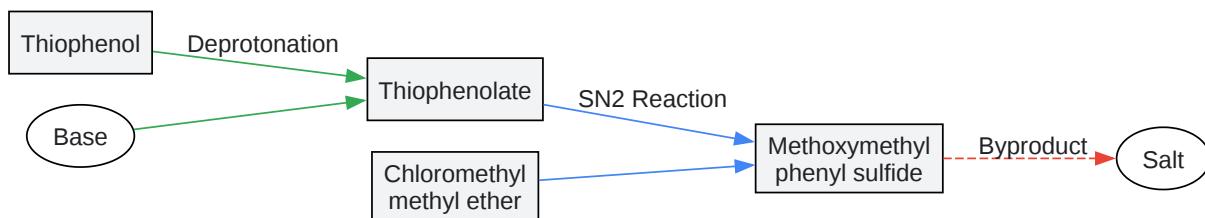
## Introduction and Historical Context

**Methoxymethyl phenyl sulfide**, with the chemical formula  $C_8H_{10}OS$  and CAS number 13865-50-4, is an important  $\alpha$ -alkoxy sulfide. While the exact date and discoverer of this compound are not readily available in early literature, a significant contribution to its synthesis and utility was detailed in a 1986 publication in *The Journal of Organic Chemistry*. This work established a reliable method for the preparation of  $\alpha$ -alkoxy and  $\alpha$ -acyloxy sulfides, including **methoxymethyl phenyl sulfide**.

Its primary significance lies in its role as a precursor to other valuable synthetic intermediates. Notably, it can be oxidized to methoxymethyl phenyl sulfoxide, which then undergoes a Meisenheimer rearrangement to form methoxymethyl benzenesulfenate.<sup>[1][2]</sup> This reactivity profile makes it a useful building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

## Physicochemical Properties

A summary of the key physical and chemical properties of **methoxymethyl phenyl sulfide** is provided in the table below. This data has been compiled from various chemical suppliers and databases.

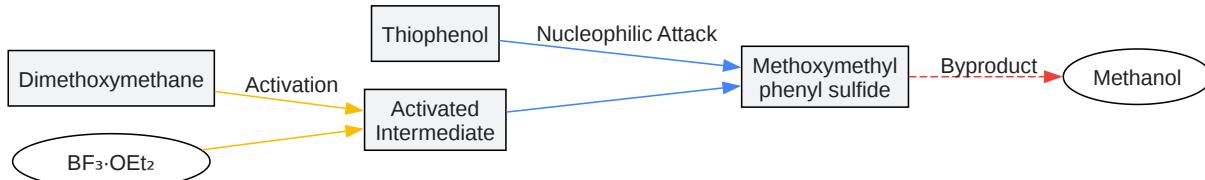

| Property                              | Value                             | Reference(s)                            |
|---------------------------------------|-----------------------------------|-----------------------------------------|
| Molecular Formula                     | C <sub>8</sub> H <sub>10</sub> OS | <a href="#">[1]</a> <a href="#">[3]</a> |
| Molecular Weight                      | 154.23 g/mol                      | <a href="#">[1]</a> <a href="#">[3]</a> |
| CAS Number                            | 13865-50-4                        | <a href="#">[1]</a> <a href="#">[3]</a> |
| Boiling Point                         | 113-114 °C at 18 mmHg             | <a href="#">[1]</a> <a href="#">[4]</a> |
| Density                               | 1.047 g/mL at 25 °C               | <a href="#">[1]</a> <a href="#">[4]</a> |
| Refractive Index (n <sub>20/D</sub> ) | 1.5632                            | <a href="#">[1]</a> <a href="#">[4]</a> |
| Flash Point                           | 95 °C (203 °F) - closed cup       | <a href="#">[1]</a>                     |

## Synthesis of Methoxymethyl Phenyl Sulfide

Two primary methods for the synthesis of **methoxymethyl phenyl sulfide** have been reported. [\[4\]](#) The first involves the condensation of thiophenol with chloromethyl methyl ether, while the second utilizes the reaction of thiophenol with dimethoxymethane in the presence of a Lewis acid catalyst.

### Synthesis via Thiophenol and Chloromethyl Methyl Ether

This method relies on the nucleophilic substitution of the chloride in chloromethyl methyl ether by the thiophenolate anion.




[Click to download full resolution via product page](#)

**Figure 1.** Synthesis of **methoxymethyl phenyl sulfide** from thiophenol and chloromethyl methyl ether.

## Synthesis via Thiophenol and Dimethoxymethane

This alternative synthesis involves the boron trifluoride etherate-catalyzed reaction of thiophenol with dimethoxymethane.<sup>[4]</sup>



[Click to download full resolution via product page](#)

**Figure 2.** Synthesis using thiophenol and dimethoxymethane with a Lewis acid catalyst.

## Experimental Protocols

The following is a detailed experimental protocol for the synthesis of **methoxymethyl phenyl sulfide** as adapted from the literature.

## Synthesis of Methoxymethyl Phenyl Sulfide from Thiophenol and Dimethoxymethane

Reference: Hackett, S., & Livinghouse, T. (1986). A new method for the synthesis of  $\alpha$ -alkoxy and  $\alpha$ -acyloxy sulfides. *The Journal of Organic Chemistry*, 51(6), 879–884.

Materials:

- Thiophenol
- Dimethoxymethane
- Boron trifluoride etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ )
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a stirred solution of thiophenol (1.0 equivalent) in anhydrous diethyl ether, add dimethoxymethane (1.2 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add boron trifluoride etherate (0.1 equivalents) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by distillation under reduced pressure to yield pure **methoxymethyl phenyl sulfide**.

## Spectroscopic Data

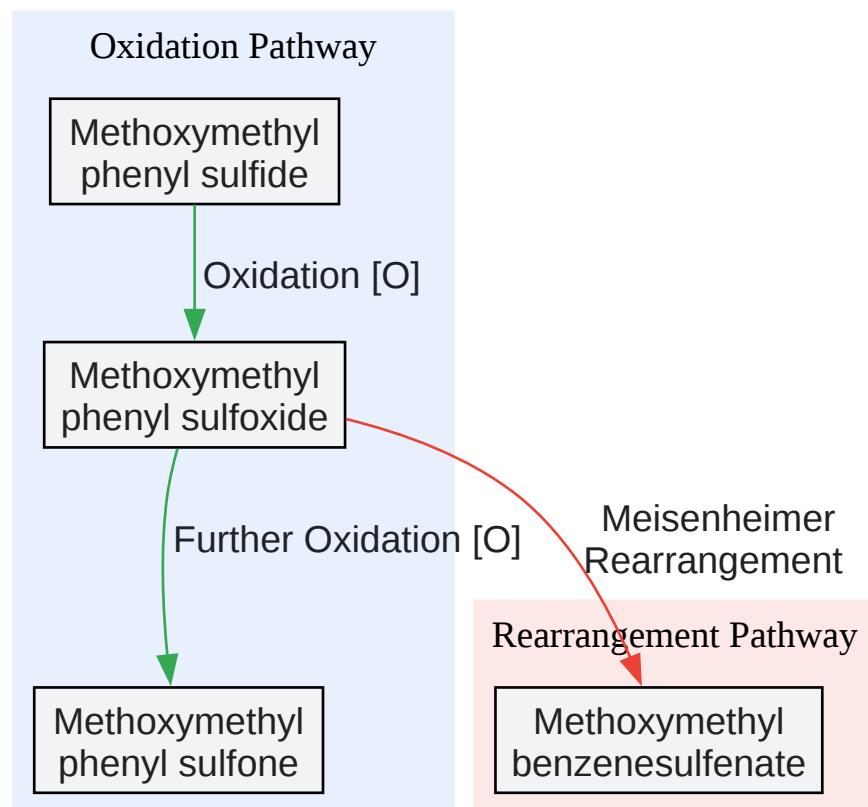
The following tables summarize the characteristic spectroscopic data for **methoxymethyl phenyl sulfide**.

### <sup>1</sup>H and <sup>13</sup>C NMR Data

| <sup>1</sup> H NMR (CDCl <sub>3</sub> ) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment             |
|-----------------------------------------|----------------------|--------------|-------------|------------------------|
| 7.45 - 7.20                             | m                    | 5H           |             | Ar-H                   |
| 4.95                                    | s                    | 2H           |             | -S-CH <sub>2</sub> -O- |
| 3.45                                    | s                    | 3H           |             | -O-CH <sub>3</sub>     |

| <sup>13</sup> C NMR (CDCl <sub>3</sub> ) | Chemical Shift (ppm)   | Assignment |
|------------------------------------------|------------------------|------------|
| 136.5                                    | Ar-C (quaternary)      |            |
| 129.0                                    | Ar-CH                  |            |
| 128.5                                    | Ar-CH                  |            |
| 126.0                                    | Ar-CH                  |            |
| 78.0                                     | -S-CH <sub>2</sub> -O- |            |
| 56.5                                     | -O-CH <sub>3</sub>     |            |

Note: NMR data is representative and may vary slightly depending on the solvent and instrument used.


## Infrared (IR) Spectroscopy Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment              |
|--------------------------------|-----------|-------------------------|
| 3060                           | w         | C-H stretch (aromatic)  |
| 2930                           | m         | C-H stretch (aliphatic) |
| 1580                           | m         | C=C stretch (aromatic)  |
| 1475                           | m         | C=C stretch (aromatic)  |
| 1100                           | s         | C-O stretch (ether)     |
| 740                            | s         | C-H bend (aromatic)     |
| 690                            | s         | C-H bend (aromatic)     |

w = weak, m = medium, s = strong

## Chemical Reactivity and Applications

**Methoxymethyl phenyl sulfide** is a key intermediate in several important organic transformations.

[Click to download full resolution via product page](#)

**Figure 3.** Key chemical transformations of **methoxymethyl phenyl sulfide**.

As illustrated above, the sulfide can be selectively oxidized to the corresponding sulfoxide. Further oxidation yields the sulfone.<sup>[1][2]</sup> The sulfoxide is particularly interesting as it can undergo a<sup>[1][5]</sup>-sigmatropic rearrangement, known as the Meisenheimer rearrangement, to provide methoxymethyl benzenesulfenate.<sup>[1][2]</sup> This reactivity makes **methoxymethyl phenyl sulfide** a valuable tool for the introduction of the methoxymethylthio group and for the synthesis of various sulfur-containing compounds. Its utility in palladium-catalyzed cross-coupling reactions has also been explored, further expanding its applications in modern organic synthesis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methoxymethyl phenyl sulfide 97 13865-50-4 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. lookchem.com [lookchem.com]
- 4. METHOXYMETHYL PHENYL SULFIDE | 13865-50-4 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methoxymethyl Phenyl Sulfide: Discovery, Synthesis, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085665#discovery-and-history-of-methoxymethyl-phenyl-sulfide>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)